molecular formula C12H6Cl2N4O B2814227 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide CAS No. 1356758-86-5

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2814227
CAS No.: 1356758-86-5
M. Wt: 293.11
InChI Key: PRWFISXIZUERMI-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H6Cl2N4O and a molecular weight of 293.11. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 5-cyanopyridin-2-amine under specific conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted by nucleophiles.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: The major products are substituted pyridine derivatives.

    Hydrolysis: The major products are 3,6-dichloropyridine-2-carboxylic acid and 5-cyanopyridin-2-amine.

Scientific Research Applications

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other biologically active pyridine derivatives.

    Biology: The compound has been studied for its antimicrobial properties.

    Medicine: It is investigated for its potential anticancer activity.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-cyanopyridine: Known for its antiproliferative activity.

    2,6-dichloropyridine: Used in various chemical syntheses.

Uniqueness

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide is unique due to its dual functional groups (chlorine and cyano) on the pyridine ring, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N4O/c13-8-2-3-9(14)17-11(8)12(19)18-10-4-1-7(5-15)6-16-10/h1-4,6H,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWFISXIZUERMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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